![molecular formula C14H14FN3O3S B2595197 Methyl (4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946236-13-1](/img/structure/B2595197.png)
Methyl (4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
The compound is a carbamate derivative, which is an organic compound derived from carbamic acid. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. The compound also has a fluoro-methylphenyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a carbamate group, and a fluoro-methylphenyl group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
As a carbamate derivative, this compound could potentially undergo hydrolysis to yield an amine and a carbamic acid. The presence of the thiazole ring and the fluoro-methylphenyl group could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the thiazole ring, the carbamate group, and the fluoro-methylphenyl group would all influence its properties .Scientific Research Applications
- Its brain penetration has been demonstrated in rats, making it a promising candidate for modulating stress-related responses .
- In rats, SSR125543A effectively reduces plasma ACTH levels elicited by CRF injections. The drug’s oral administration maintains this effect for more than 6 hours .
- Additionally, it reduces forepaw treading induced by CRF in gerbils, highlighting its potential in stress-related disorders .
- The compound antagonizes the increase in hippocampal acetylcholine release induced by CRF injection in rats, suggesting a role in cognitive processes .
- SSR125543A shows a 1000-fold selectivity for CRF1 versus CRF2 receptors and CRF binding protein, making it a valuable tool for studying CRF1-related pathways .
Corticotrophin-Releasing Factor 1 (CRF1) Receptor Antagonism
Plasma ACTH Regulation
Stress Response Modulation
Hippocampal Acetylcholine Release Inhibition
Selective CRF1 Receptor Affinity
Chemical Derivative Synthesis
Future Directions
properties
IUPAC Name |
methyl N-[4-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3S/c1-8-3-4-9(5-11(8)15)16-12(19)6-10-7-22-13(17-10)18-14(20)21-2/h3-5,7H,6H2,1-2H3,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCSWPUTPRTJSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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